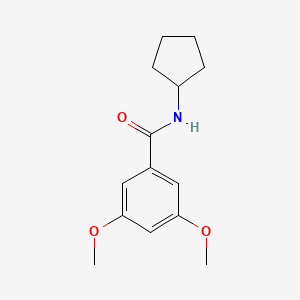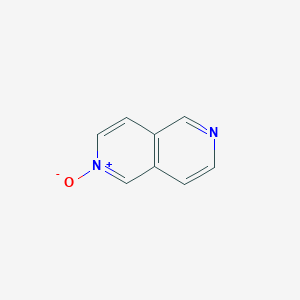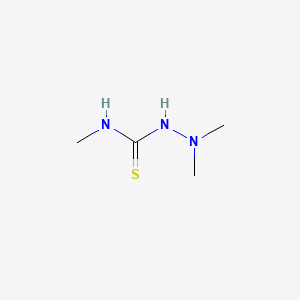![molecular formula C6H9F2NO B13817406 N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C6H9F2NO and a molecular weight of 149.1385664. This compound is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and two methyl groups, along with a hydroxylamine functional group.
Métodos De Preparación
The synthesis of N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine involves several steps, typically starting with the preparation of the cyclopropyl ring. The reaction conditions often include the use of strong bases and fluorinating agents to introduce the fluorine atoms. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Aplicaciones Científicas De Investigación
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine can be compared with other similar compounds, such as:
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide: This compound shares the cyclopropyl ring but has different functional groups, leading to distinct chemical properties and applications.
(E)-N-{[(1S)-2,2-difluoro-3,3-dimethylcyclopropyl]methylidene}hydroxylamine: This is a stereoisomer with similar structural features but different spatial arrangement, affecting its reactivity and biological activity.
This compound stands out due to its specific substitution pattern and the presence of the hydroxylamine group, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C6H9F2NO |
|---|---|
Peso molecular |
149.14 g/mol |
Nombre IUPAC |
N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H9F2NO/c1-5(2)4(3-9-10)6(5,7)8/h3-4,10H,1-2H3 |
Clave InChI |
AHBXASJJTPKBKS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(F)F)C=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)

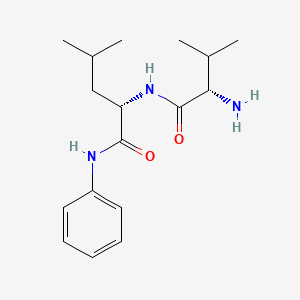
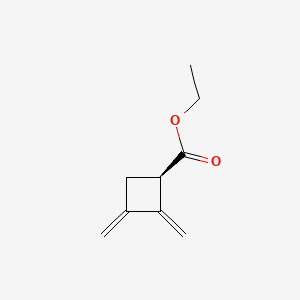
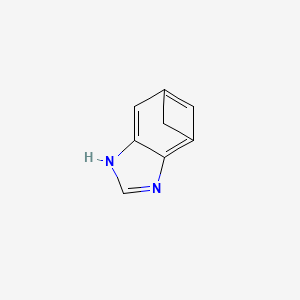
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
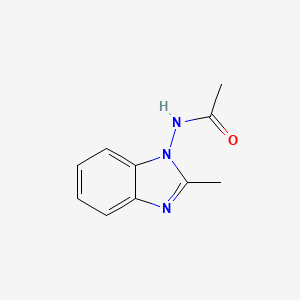
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
